4-Chloro-1-isopropyl-1H-pyrrole-2-carboxylic acid 4-Chloro-1-isopropyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463476
InChI: InChI=1S/C8H10ClNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol

4-Chloro-1-isopropyl-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC17463476

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-isopropyl-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
IUPAC Name 4-chloro-1-propan-2-ylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C8H10ClNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12)
Standard InChI Key RDBDXRHCERDZLN-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=C1C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a pyrrole ring substituted at the 1-position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2), a chlorine atom at the 4-position, and a carboxylic acid moiety (COOH-\text{COOH}) at the 2-position . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H10ClNO2\text{C}_8\text{H}_{10}\text{ClNO}_2
Molecular Weight187.62 g/mol
Purity≥98%
Storage ConditionsAmbient temperature
Predicted LogP (iLOGP)~2.1 (estimated)
Water SolubilityLow (analogous to pyrrole derivatives)

The chlorine atom enhances electrophilic substitution resistance, while the isopropyl group contributes steric bulk, potentially hindering π-stacking interactions common in pyrrole-based systems .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or moisture. The carboxylic acid group facilitates salt formation with bases, enhancing solubility in polar solvents .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR signals for the isopropyl group appear as a septet (~2.9 ppm) and doublets (1.2–1.4 ppm). The pyrrole ring protons resonate between 6.5–7.5 ppm .

  • IR: Stretching vibrations at ~1700 cm1^{-1} (C=O), 2900 cm1^{-1} (C-H aliphatic), and 750 cm1^{-1} (C-Cl) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold is analogous to pyrrole derivatives used in antiviral and antibiotic agents . Chlorination often enhances metabolic stability, making it a candidate for prodrug development.

Material Science

Its planar pyrrole core and substituent diversity suggest utility in organic semiconductors or metal-organic frameworks (MOFs), though empirical studies are lacking.

PrecautionGuideline
Personal ProtectionGloves, goggles, lab coat
VentilationUse fume hood
StorageCool, dry, away from oxidizers
DisposalFollow local regulations

Future Directions and Challenges

Scalable synthesis and thorough toxicological profiling are prerequisites for commercial adoption. Computational studies could predict biological targets, while partnerships between academia and industry may accelerate application discovery.

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